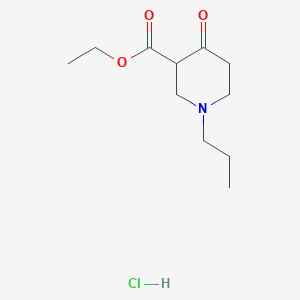

Ethyl 4-oxo-1-propylpiperidine-3-carboxylate hydrochloride

Description

Ethyl 4-oxo-1-propylpiperidine-3-carboxylate hydrochloride is a piperidine-derived compound characterized by a ketone group at the 4-position, a propyl substituent at the 1-position, and an ethyl ester at the 3-position of the piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. While direct structural data for this compound are absent in the provided evidence, its synthesis likely parallels methods used for analogous piperidine derivatives, such as the formation of oxime intermediates or hydrogenation reactions (e.g., as seen in ) .

Properties

IUPAC Name |

ethyl 4-oxo-1-propylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3.ClH/c1-3-6-12-7-5-10(13)9(8-12)11(14)15-4-2;/h9H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBOQWFPEPGZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(=O)C(C1)C(=O)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 4-oxo-1-propylpiperidine-3-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Reaction with Formamidine Acetate

Conditions :

-

Reagents: Formamidine acetate, sodium methoxide

-

Solvent: Methanol

-

Temperature: 85°C

-

Duration: 16 hours

Outcome :

The ketone and ester groups react with formamidine acetate to yield 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, a fused pyrimidine derivative. This reaction proceeds via enamine formation followed by intramolecular cyclization .

| Yield | Key Conditions | Product |

|---|---|---|

| 61.4% | Methanol, 85°C, 16 h | Pyrimidinone derivative |

| 55% | Methanol, 70°C, 18 h | Same product with reduced yield |

Mechanistic Insight :

-

The base (sodium methoxide) deprotonates the piperidine nitrogen, facilitating nucleophilic attack on formamidine.

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under basic conditions, enabling carboxylate intermediate formation.

Alkaline Hydrolysis

Conditions :

-

Reagents: NaOH (1N)

-

Solvent: Water/methanol mixture

-

Workup: Acidification with glacial acetic acid

Outcome :

Hydrolysis of the ester yields 4-oxo-1-propylpiperidine-3-carboxylic acid. This intermediate is pivotal for further derivatization, such as amidation or salt formation .

Factors Influencing Reactivity :

-

Steric Effects : The propyl substituent at N1 slightly hinders nucleophilic attack at the ester carbonyl.

-

pH Sensitivity : Hydrolysis rates increase under strongly alkaline conditions.

Reductive Transformations

The ketone moiety at C4 is susceptible to reduction, though direct experimental data for this compound is limited. Analogous reactions in structurally similar compounds suggest:

Ketone Reduction

Conditions (Inferred) :

-

Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

-

Solvent: Tetrahydrofuran (THF) or ethanol

Expected Outcome :

Reduction of the ketone to a secondary alcohol, yielding ethyl 4-hydroxy-1-propylpiperidine-3-carboxylate hydrochloride. This product could serve as a chiral building block.

Nucleophilic Acyl Substitution at the Ester

The ethyl ester group participates in transesterification and aminolysis reactions.

Aminolysis with Amines

Conditions (Representative) :

-

Reagents: Primary or secondary amines (e.g., benzylamine)

-

Solvent: Dichloromethane or THF

-

Catalyst: Trimethylamine (TEA)

Outcome :

Substitution of the ethoxy group with an amine generates corresponding amides. For example, reaction with benzylamine would yield 1-propyl-4-oxo-N-benzylpiperidine-3-carboxamide .

Kinetic Considerations :

-

The reaction is favored by polar aprotic solvents and elevated temperatures.

-

Steric hindrance from the propyl group may slow reaction rates.

Ring Functionalization and Rearrangement

The piperidine ring undergoes alkylation and oxidation reactions at the nitrogen or adjacent carbons.

N-Alkylation

Conditions :

-

Reagents: Alkyl halides (e.g., methyl iodide)

-

Base: Potassium carbonate (K2CO3)

-

Solvent: Acetonitrile

Outcome :

Further alkylation at the piperidine nitrogen forms quaternary ammonium salts, altering solubility and biological activity.

Reaction Optimization Challenges

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of various organic compounds. It is utilized in chemical reactions such as:

- Oxidation : Converting the compound to corresponding carboxylic acids or ketones.

- Reduction : Transforming the ketone group into an alcohol.

- Substitution : Facilitating electrophilic aromatic substitution reactions.

Biology

Research indicates that ethyl 4-oxo-1-propylpiperidine-3-carboxylate hydrochloride exhibits potential biological activities , including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could have therapeutic implications in areas such as pain management and metabolic disorders.

- Receptor Binding : Preliminary studies suggest binding affinity to opioid receptors, indicating potential utility in developing analgesic drugs.

Medicine

The compound is under investigation for its potential therapeutic effects , particularly in:

- Pharmacology : Exploring its role in developing new pharmaceuticals targeting pain relief and other therapeutic areas.

Case Study 1: Enzyme Inhibition

A study evaluated the enzyme inhibition properties of this compound against specific targets. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Opioid Receptor Binding

Research into its binding affinity demonstrated that this compound exhibited similar properties to known opioid ligands. This suggests its potential role in developing new analgesics with fewer side effects compared to traditional opioids.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-1-propylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7a/7b, )

- Core Structure: Shares the piperidine ring with an ethyl ester group but differs in substituents. The 4-position is substituted with a methoxyimino group instead of a ketone, and the 3-position includes a 3-ethoxy-3-oxopropyl chain.

- Synthesis : Prepared via oxime formation using O-methylhydroxylamine hydrochloride, yielding an 84% diastereomeric mixture. This contrasts with the target compound’s likely ketone retention and propyl substitution .

- Physicochemical Properties: Molecular weight = 301.18 g/mol (calculated), compared to the target compound’s theoretical molecular weight of ~279.78 g/mol (C12H21NO3·HCl).

2.1.2. Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2, )

- Core Structure : A bicyclic naphthyridine system with a ketone at the 2-position and an ethyl ester. Lacks the propyl group but shares the ester and ketone functionalities.

- Synthesis : Derived via hydrogenation of oxime precursors using Raney nickel, yielding 86% combined isomers. This suggests the target compound’s ketone group might require protective strategies during synthesis .

- Biological Relevance : Naphthyridine derivatives are often explored for antimicrobial activity, whereas piperidine-based compounds (like the target) may target neurological receptors.

Functional Analogues: H-Series Kinase Inhibitors ()

Compounds such as H-7 hydrochloride and H-8 hydrochloride share the hydrochloride salt formulation and piperazine/isoquinoline cores. Key differences include:

- Structural Features : H-Series inhibitors incorporate sulfonamide and aromatic moieties absent in the target compound.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Yield | Applications |

|---|---|---|---|---|---|

| Ethyl 4-oxo-1-propylpiperidine-3-carboxylate·HCl | Piperidine | ~279.78 | Ketone, ester, propyl, HCl | N/A | Pharmaceutical intermediates |

| Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate | Piperidine | 301.18 | Methoxyimino, ester, ethoxypropyl | 84% | Synthetic intermediate |

| Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate | Naphthyridine | 227.14 | Ketone, ester, bicyclic | 86% | Antimicrobial research |

| H-7 hydrochloride | Piperazine/isoquinoline | 472.34 | Sulfonamide, isoquinoline, HCl | N/A | Kinase inhibition |

Key Research Findings

- Synthetic Flexibility : Piperidine derivatives like the target compound are often synthesized via ketone functionalization (e.g., oxime formation) or hydrogenation, as demonstrated in .

- Salt Formation : Hydrochloride salts (common in H-Series inhibitors and the target compound) improve aqueous solubility, critical for in vivo applications .

Biological Activity

Ethyl 4-oxo-1-propylpiperidine-3-carboxylate hydrochloride is a compound of significant interest in the field of medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C12H16ClN2O3

- Molecular Weight : 248.72 g/mol

- Structure : The compound features a piperidine ring with a carboxylate and an oxo group, which are critical for its biological interactions.

This compound acts primarily through its interaction with various biological targets, including enzymes and receptors. The following pathways have been identified:

- Enzyme Interaction : The compound modulates enzyme activities involved in metabolic pathways, potentially influencing cellular functions and signaling pathways associated with cancer progression, such as STAT3, NF-κB, and PI3K/Akt pathways .

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, inhibiting their proliferation and migration .

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent:

- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. It was shown to inhibit cell migration and induce apoptosis in treated cells.

Antimicrobial Properties

Emerging research suggests that this compound may also possess antimicrobial properties:

- Inhibition of Pathogens : Ethyl 4-oxo-1-propylpiperidine derivatives have been tested against bacterial strains, showing promising results in inhibiting growth .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety:

- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.

- Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, which could lead to both active and inactive metabolites.

Study 1: Anticancer Efficacy

A study conducted on the effects of Ethyl 4-oxo-1-propylpiperidine on breast cancer cells revealed:

- Results : Treatment with the compound led to a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours. Mechanistic studies indicated that this effect was mediated through the induction of apoptosis and inhibition of the NF-kB pathway.

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties:

- Results : Ethyl 4-oxo-1-propylpiperidine demonstrated effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL.

Comparison with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Ethyl 1-benzyl-4-oxo-piperidine | Moderate anticancer activity | Inhibits PI3K/Akt pathway |

| Ethyl 3-(4-chloroanilino)-4-piperidinecarboxylate | Strong antimicrobial properties | Disrupts bacterial cell wall synthesis |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the identity and purity of Ethyl 4-oxo-1-propylpiperidine-3-carboxylate hydrochloride?

- Methodological Answer :

- Identity Confirmation : Use Fourier-transform infrared spectroscopy (FT-IR) to verify functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the ester and ketone groups) and compare with reference spectra. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural features, such as the propyl chain and piperidine ring protons .

- Purity Analysis : Employ titration methods (e.g., acid-base titration with alcoholic sodium hydroxide) to quantify chloride content, ensuring compliance with purity standards (98.0–102.0% by anhydrous weight). High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm can assess organic impurities, using a C18 column and acetonitrile/water mobile phase .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated ethanol/water solution. Use SHELX software (e.g., SHELXL for refinement) to solve the structure. Key parameters include bond lengths (e.g., C=O at ~1.21 Å) and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the lattice). Symmetry operations and space group assignments should be validated against crystallographic databases .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer :

- Handling : Use a fume hood and personal protective equipment (PPE: gloves, lab coat, goggles). Avoid inhalation/contact, as the compound may cause respiratory or skin irritation (R36/37/38 codes) .

- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or decomposition. Monitor for discoloration or precipitate formation as indicators of instability .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

- Methodological Answer :

- Route Design : Explore reductive amination of ethyl 4-oxopiperidine-3-carboxylate with propionaldehyde under catalytic hydrogenation (Pd/C or PtO₂). Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection.

- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). For example, higher ethanol/water ratios may enhance solubility of intermediates. Purify via recrystallization (ethanol/diethyl ether) to isolate the hydrochloride salt .

Q. How do structural modifications (e.g., substituent variations) affect biological activity in related piperidine derivatives?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., varying alkyl chain length or substituting the ester group). Test in vitro for target activity (e.g., enzyme inhibition assays using fluorescence-based readouts). Compare IC₅₀ values and ligand efficiency metrics.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases or GPCRs). Analyze steric/electronic effects of substituents on binding affinity .

Q. How can metabolic pathways of this compound be characterized in preclinical studies?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify Phase I metabolites (oxidation, hydrolysis) via liquid chromatography–mass spectrometry (LC-MS/MS) using a Q-TOF instrument.

- Stable Isotope Labeling : Synthesize a deuterated analog to track metabolic products. Use collision-induced dissociation (CID) to fragment ions and elucidate structural changes .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point variations)?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and purification under controlled conditions (e.g., identical solvents, cooling rates). Compare DSC (differential scanning calorimetry) thermograms to assess polymorphic forms.

- Interlaboratory Validation : Share samples with independent labs for cross-validation using standardized protocols (e.g., USP monographs for melting point determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.